molecular formula C16H21NO2 B13892547 3beta-Phenylacetoxytropane

3beta-Phenylacetoxytropane

Cat. No.: B13892547
M. Wt: 259.34 g/mol
InChI Key: DCINQANYMBYYCH-YIONKMFJSA-N
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Description

3beta-Phenylacetoxytropane is a chemical compound with the molecular formula C16H21NO2 and a molecular weight of 259.3434 It is a tropane derivative, characterized by the presence of a phenylacetoxy group attached to the tropane skeleton

Preparation Methods

The synthesis of 3beta-Phenylacetoxytropane involves several steps, typically starting with the tropane skeleton. One common method involves the esterification of tropane with phenylacetic acid under specific reaction conditions. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid, and conducted under reflux conditions to ensure complete esterification . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3beta-Phenylacetoxytropane undergoes various chemical reactions, including:

Scientific Research Applications

3beta-Phenylacetoxytropane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a chemical intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3beta-Phenylacetoxytropane involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. This modulation can affect various physiological processes, including mood, cognition, and motor function .

Comparison with Similar Compounds

3beta-Phenylacetoxytropane can be compared with other tropane derivatives, such as 3alpha-Phenylacetoxytropane. While both compounds share a similar core structure, the position of the phenylacetoxy group differs, leading to variations in their chemical and biological properties. This compound is unique due to its specific stereochemistry, which influences its reactivity and interaction with biological targets .

Similar compounds include:

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylacetate

InChI

InChI=1S/C16H21NO2/c1-17-13-7-8-14(17)11-15(10-13)19-16(18)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3/t13-,14+,15?

InChI Key

DCINQANYMBYYCH-YIONKMFJSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)CC3=CC=CC=C3

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)CC3=CC=CC=C3

Origin of Product

United States

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